molecular formula C24H18N4OS B2472528 N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896023-13-5

N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2472528
CAS No.: 896023-13-5
M. Wt: 410.5
InChI Key: LIIDYIACZKPXRF-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a complex organic compound featuring a naphthalene ring, an imidazo[1,2-b]pyridazine moiety, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Thioether Formation: The imidazo[1,2-b]pyridazine core is then reacted with a thiol derivative, such as 2-mercaptoacetic acid, under nucleophilic substitution conditions to introduce the thioacetamide linkage.

    Naphthalene Attachment: Finally, the naphthalene moiety is introduced via an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated imidazo[1,2-b]pyridazine derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The imidazo[1,2-b]pyridazine core is known for its bioactivity, and derivatives of this compound may exhibit anti-inflammatory, anticancer, or antimicrobial activities. Studies often focus on its interaction with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its aromatic structure and functional groups make it suitable for incorporation into polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioacetamide linkage and aromatic rings can facilitate binding to hydrophobic pockets in proteins, while the imidazo[1,2-b]pyridazine core can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanamide: Similar structure but with an ethanamide linkage.

    N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)propionamide: Similar structure but with a propionamide linkage.

    2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide: Lacks the naphthalene moiety.

Uniqueness

N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is unique due to the combination of its naphthalene ring, imidazo[1,2-b]pyridazine core, and thioacetamide linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-naphthalen-1-yl-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4OS/c29-23(26-20-12-6-10-17-7-4-5-11-19(17)20)16-30-24-14-13-22-25-21(15-28(22)27-24)18-8-2-1-3-9-18/h1-15H,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDYIACZKPXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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